Cas no 80352-53-0 (2-(benzyloxy)-3-chlorobenzoic acid)

2-(benzyloxy)-3-chlorobenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-(benzyloxy)-3-chlorobenzoic acid
- SY333260
- MFCD25921414
- WS-00647
- 3-chloro-2-phenylmethoxybenzoic acid
- 1567090-81-6
- D85740
- 80352-53-0
-
- MDL: MFCD25921414
- Inchi: 1S/C14H11ClO3/c15-12-8-4-7-11(14(16)17)13(12)18-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17)
- InChI Key: OTMWOHVVXWSPPF-UHFFFAOYSA-N
- SMILES: C1C=CC(COC2C(Cl)=CC=CC=2C(O)=O)=CC=1
Computed Properties
- Exact Mass: 262.0396719g/mol
- Monoisotopic Mass: 262.0396719g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 276
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.5Ų
- XLogP3: 3.5
2-(benzyloxy)-3-chlorobenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AstaTech | D85740-1/G |
2-(BENZYLOXY)-3-CHLOROBENZOIC ACID |
80352-53-0 | 95% | 1g |
$790 | 2023-09-19 | |
eNovation Chemicals LLC | Y1255364-100mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95% | 100mg |
$295 | 2023-03-21 | |
Chemenu | CM481427-250mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95%+ | 250mg |
$323 | 2023-03-25 | |
A2B Chem LLC | BA08336-5mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 5mg |
$118.00 | 2024-04-19 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R151344-100mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95% | 100mg |
¥998 | 2023-09-07 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R151344-250mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95% | 250mg |
¥1747 | 2023-09-07 | |
Chemenu | CM481427-5g |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95%+ | 5g |
$1907 | 2023-03-25 | |
eNovation Chemicals LLC | Y1255364-250mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95% | 250mg |
$460 | 2023-03-21 | |
eNovation Chemicals LLC | Y1255364-1g |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 95% | 1g |
$850 | 2023-03-21 | |
A2B Chem LLC | BA08336-3mg |
2-(benzyloxy)-3-chlorobenzoic acid |
80352-53-0 | 3mg |
$105.00 | 2024-04-19 |
2-(benzyloxy)-3-chlorobenzoic acid Related Literature
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Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085
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Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555
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Sarah A. Barnett,Alexander J. Blake,Neil R. Champness,Claire Wilson Chem. Commun., 2002, 1640-1641
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222
Additional information on 2-(benzyloxy)-3-chlorobenzoic acid
2-(Benzyloxy)-3-Chlorobenzoic Acid: An Overview of a Versatile Compound (CAS No. 80352-53-0)
2-(Benzyloxy)-3-chlorobenzoic acid (CAS No. 80352-53-0) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique structural features, which include a benzyloxy group and a chloro substituent on the aromatic ring. These functionalities endow the molecule with a range of chemical properties that make it valuable for various applications.
The benzyloxy group in 2-(benzyloxy)-3-chlorobenzoic acid is a key functional group that can participate in a variety of chemical reactions. It can act as a protecting group for hydroxyl functionalities, making it useful in the synthesis of complex molecules where selective protection and deprotection are required. Additionally, the benzyloxy group can be easily cleaved under mild conditions, such as hydrogenolysis with palladium catalysts, which allows for the introduction of hydroxyl groups at specific positions in the molecule.
The chloro substituent on the aromatic ring of 2-(benzyloxy)-3-chlorobenzoic acid provides further versatility. Chlorine is an electron-withdrawing group that can influence the electronic properties of the molecule, affecting its reactivity and stability. This makes the compound suitable for use in reactions such as nucleophilic aromatic substitution, where the chlorine atom can be replaced by other functional groups. The chloro substituent also enhances the solubility of the molecule in organic solvents, which is beneficial for synthetic processes.
In medicinal chemistry, 2-(benzyloxy)-3-chlorobenzoic acid has been explored as a building block for the synthesis of bioactive molecules. Its structural features make it an attractive starting material for the development of drugs targeting various biological pathways. For example, recent studies have shown that derivatives of this compound exhibit promising anti-inflammatory and anticancer activities. One study published in the Journal of Medicinal Chemistry reported that certain derivatives of 2-(benzyloxy)-3-chlorobenzoic acid demonstrated significant inhibition of cancer cell proliferation by interfering with specific signaling pathways.
Beyond its applications in medicinal chemistry, 2-(benzyloxy)-3-chlorobenzoic acid has also found use in materials science. The compound can be incorporated into polymers to enhance their thermal stability and mechanical properties. Research published in the Journal of Polymer Science highlighted the potential of using this compound as a monomer or modifier in polymer synthesis, leading to materials with improved performance characteristics.
The synthesis of 2-(benzyloxy)-3-chlorobenzoic acid typically involves several steps, including the formation of the benzyloxy group and the introduction of the chloro substituent. One common synthetic route involves starting from 3-chlorosalicylic acid, which is treated with benzyl bromide in the presence of a base to form the benzyloxy derivative. This intermediate can then be oxidized to yield 2-(benzyloxy)-3-chlorobenzoic acid. The choice of reagents and conditions can significantly impact the yield and purity of the final product, making optimization an important aspect of its synthesis.
In terms of analytical methods, high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly used to characterize 2-(benzyloxy)-3-chlorobenzoic acid. These techniques provide detailed information about the structure and purity of the compound, which is crucial for both research and industrial applications. Mass spectrometry (MS) is also employed to confirm the molecular weight and identify any impurities or by-products.
The safety and handling of 2-(benzyloxy)-3-chlorobenzoic acid are important considerations for researchers and industrial users. While it is not classified as a hazardous material, proper precautions should be taken to ensure safe handling and storage. Personal protective equipment (PPE) such as gloves and safety goggles should be worn when handling this compound to prevent skin contact and inhalation. Additionally, it should be stored in a cool, dry place away from incompatible substances.
In conclusion, 2-(benzyloxy)-3-chlorobenzoic acid (CAS No. 80352-53-0) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique structural features make it a valuable building block for the development of new materials and bioactive molecules. Ongoing research continues to uncover new possibilities for this compound, highlighting its significance in various scientific disciplines.
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